

Cefazolin Stability in Aqueous Solutions: A Technical Support Center

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Compound of Interest

Compound Name: Cefazolin

Cat. No.: B047455

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **cefazolin** in aqueous solutions at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of a reconstituted **cefazolin** solution at room temperature?

A1: Reconstituted **cefazolin** solutions are generally stable for up to 24 hours at room temperature (20-25°C).^{[1][2][3]} However, some studies have shown that solutions previously stored under refrigeration may remain stable for an additional 72 hours at room temperature.^{[4][5][6]} For ophthalmic preparations in acidic artificial tear solutions, stability can extend up to three days at room temperature.^[7]

Q2: My **cefazolin** solution has turned yellow. Is it still usable?

A2: A color change from pale yellow to yellow in reconstituted **cefazolin** solutions does not necessarily indicate a loss of potency, provided the solution is within its recommended use period.^{[1][2][3]} However, if you observe the formation of particulate matter or turbidity, the solution should be discarded.^[7] A darkening yellow color can be correlated with a decrease in **cefazolin** concentration and an increase in pH.^{[5][6]}

Q3: What are the optimal pH conditions for **cefazolin** stability in an aqueous solution?

A3: **Cefazolin** exhibits maximum stability in the pH range of 4.5 to 6.5.[8][9] The pH of a freshly reconstituted solution is typically between 4.0 and 6.0.[2] Degradation of the β -lactam ring is accelerated at alkaline pH (above 8.5), and precipitation of the insoluble free acid can occur below pH 4.5.[9]

Q4: Does exposure to light affect the stability of **cefazolin** solutions?

A4: Yes, it is recommended to protect both the dry powder and reconstituted solutions of **cefazolin** from light.[1][2][10] Prolonged exposure to UV light has been shown to cause degradation.[4][6]

Q5: What are the primary degradation products of **cefazolin** in aqueous solutions?

A5: The degradation of **cefazolin** follows pseudo-first-order kinetics.[8][11] Major degradation products identified through forced degradation studies include the 7-epimer of **cefazolin**, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), **cefazolin** lactone, and cefazoloic acid.[12][13]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Precipitate or Cloudiness in Solution	The pH of the solution may have dropped below 4.5, causing the precipitation of the free acid.[9] Alternatively, degradation at alkaline pH can also lead to particulate formation.[7]	Discard the solution. When preparing new solutions, ensure the pH is within the optimal range of 4.5 to 6.5.
Rapid Loss of Potency (Confirmed by Assay)	The storage temperature may be too high, or the solution may have been exposed to light for an extended period.[4] [6][7] The pH of the solution may be outside the optimal stability range.[8][9] The buffer system used (e.g., phosphate) may be catalyzing degradation.[8][11]	Store reconstituted solutions at refrigerated temperatures (2-8°C) and protect from light.[1] [2] Verify the pH of the solution and adjust if necessary using a non-catalytic buffer system.
Inconsistent Results in Stability Studies	The degradation kinetics of cefazolin are pseudo-first-order, meaning the rate of degradation is dependent on the initial concentration.[8][11] Variations in initial concentration can lead to different degradation profiles. The analytical method may not be stability-indicating.	Ensure precise and consistent initial concentrations in all experiments. Utilize a validated, stability-indicating HPLC method to separate the parent drug from its degradation products.[4][7][13]

Quantitative Data Summary

Table 1: Stability of Reconstituted **Cefazolin** Solutions at Room Temperature

Concentration	Diluent	Storage Conditions	Stability Period	Potency Retained	Reference(s)
225-330 mg/mL	Sterile Water for Injection, 0.9% NaCl	Room Temperature	24 hours	Not specified	[1]
100 & 200 mg/mL	Sterile Water for Injection	72 hours at 21-25°C (after 30 days refrigerated)	72 hours	≥92.1%	[4] [5]
20 & 40 mg/mL	5% Dextrose in Water (D5W), 0.9% NaCl	72 hours at 21-25°C (after 30 days refrigerated)	72 hours	≥91.8%	[4] [5]
Various	Various IV fluids	Room Temperature	12 hours	Stable	[14]
Not Specified	Acidic Artificial Tears	Room Temperature	Up to 3 days	>90%	[7]

Table 2: Factors Influencing **Cefazolin** Degradation

Factor	Optimal Range/Condition	Effect Outside Optimal Range	Reference(s)
pH	4.5 - 6.5	Rapid hydrolysis above pH 8.5; precipitation below pH 4.5.	[8][9]
Temperature	Refrigerated (2-8°C) for storage	Increased degradation rate at higher temperatures.	[7][15]
Light	Protected from light	Degradation upon long-term exposure to UV light.	[4][6]
Buffers	Avoid phosphate buffers if possible	Phosphate buffers can exert a catalytic effect on degradation.	[8][11]

Experimental Protocols

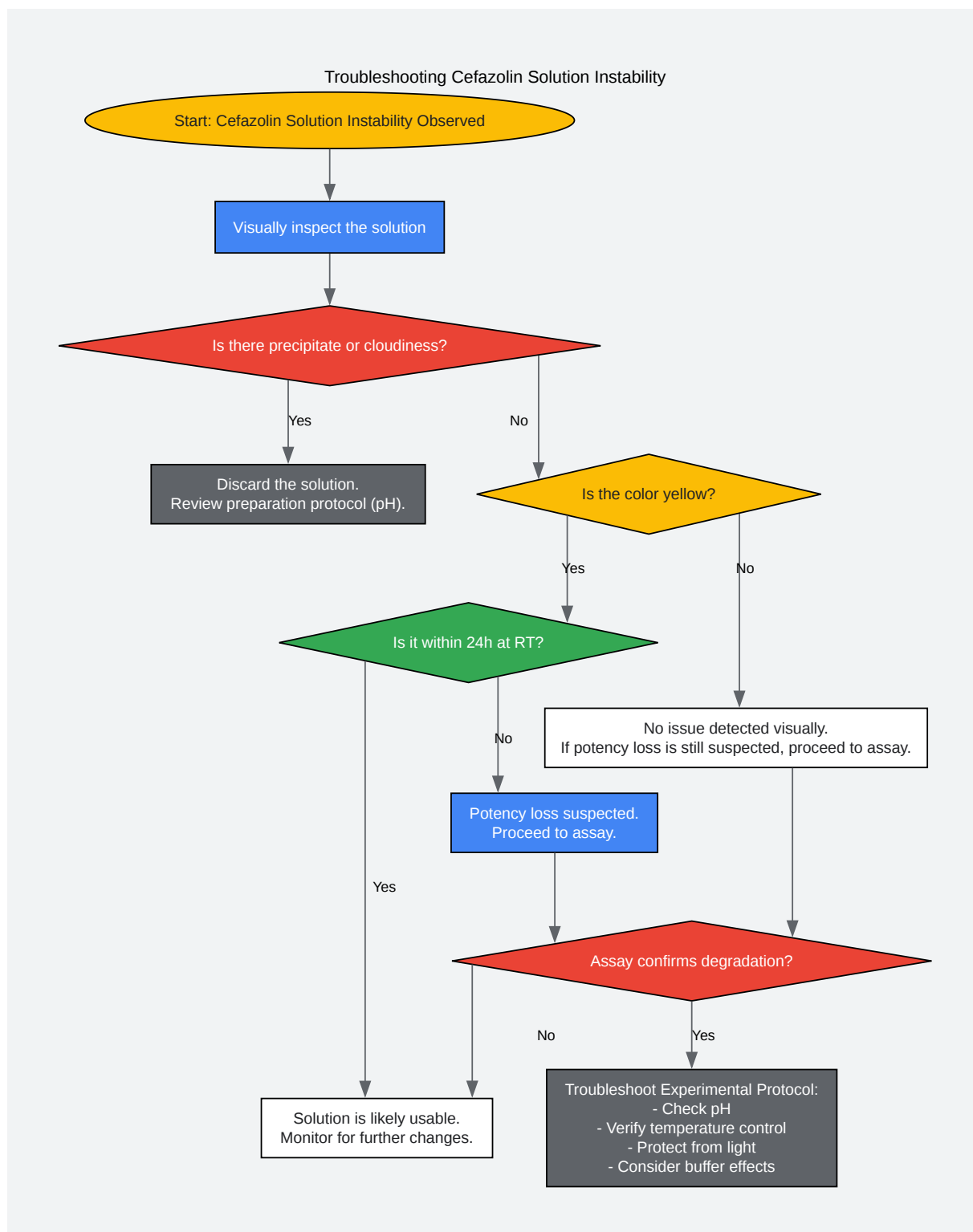
Protocol 1: Stability-Indicating HPLC Method for **Cefazolin**

This protocol outlines a general method for assessing the stability of **cefazolin** in aqueous solutions, based on common practices cited in the literature.[13][16]

- Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
 - Mobile Phase: A gradient elution is typically used.
 - Mobile Phase A: An aqueous buffer, such as potassium phosphate, with the pH adjusted (e.g., to 6.8).[13]
 - Mobile Phase B: A mixture of acetonitrile and the aqueous buffer.[13]
 - Flow Rate: Approximately 0.5 - 1.0 mL/min.[16]

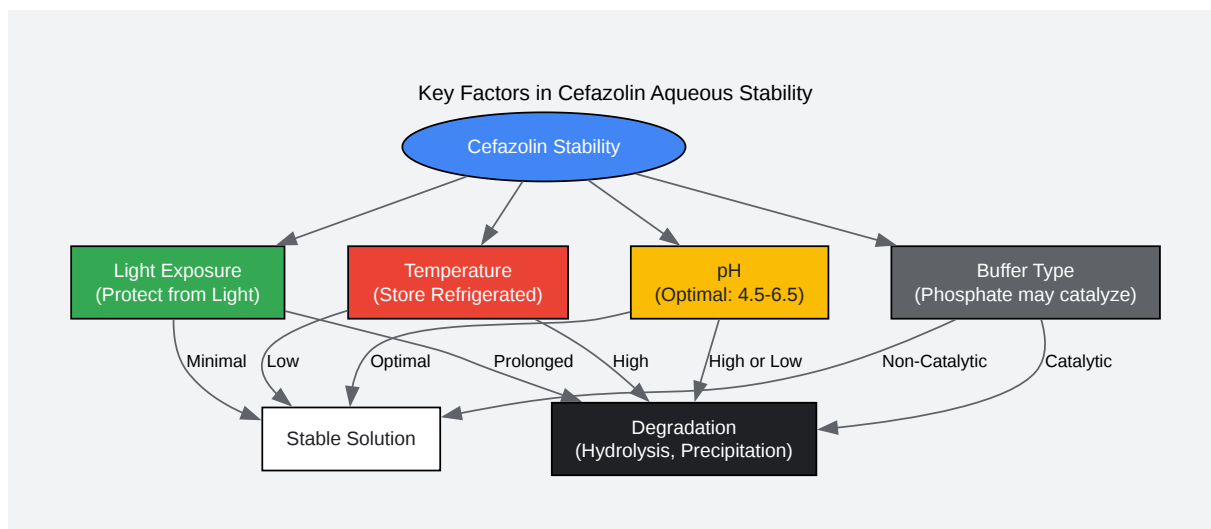
- Detection: UV detection at 254 nm or 270 nm.[13][16]
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]
- Sample Preparation:
 - Reconstitute **cefazolin** sodium powder with the desired aqueous solution to a known concentration.
 - At specified time points, withdraw an aliquot of the solution.
 - Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
- Forced Degradation Study (Method Validation):
 - To ensure the method is stability-indicating, forced degradation studies should be performed.
 - Acid Degradation: Add 0.1N HCl to the **cefazolin** solution and incubate at room temperature.[12]
 - Base Degradation: Add 0.2N NaOH to the **cefazolin** solution.[13]
 - Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the **cefazolin** solution.[5]
 - Photolytic Degradation: Expose the **cefazolin** solution to UV light.[12]
 - Thermal Degradation: Heat the **cefazolin** solution.[12]
 - Analyze the stressed samples by HPLC to confirm that the degradation product peaks are resolved from the parent **cefazolin** peak.

Visualizations



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Caption: Troubleshooting workflow for **cefazolin** solution instability.



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Caption: Factors influencing the stability of aqueous **cefazolin** solutions.

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